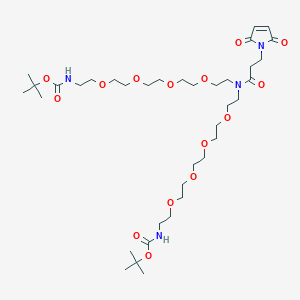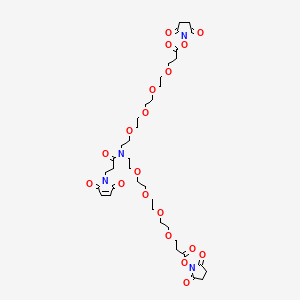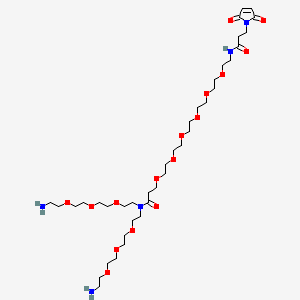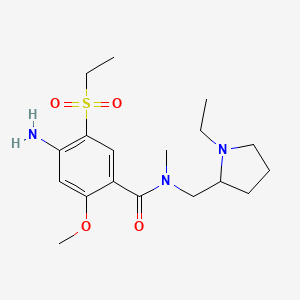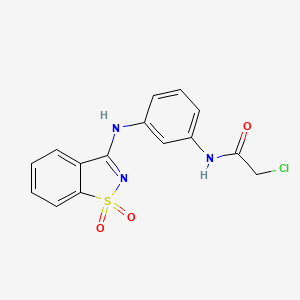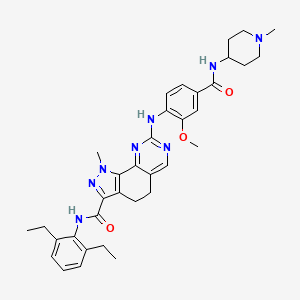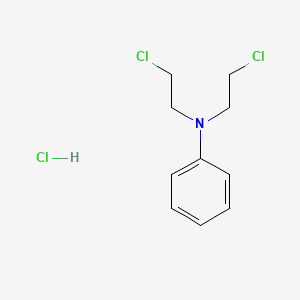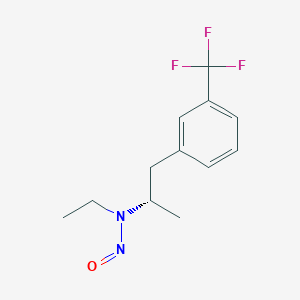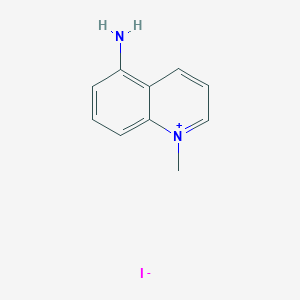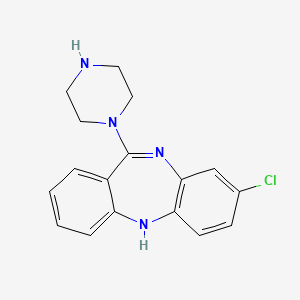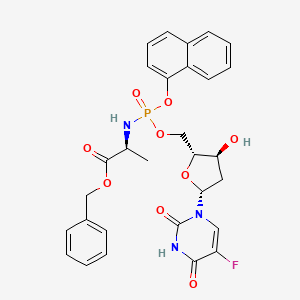
Fosifloxuridine nafalbenamide
Descripción general
Descripción
Fosifloxuridine nafalbenamide is a phosphoramidate-based prodrug of the monophosphate form of 5-fluoro-2’-deoxyuridine, the active metabolite of fluorouracil. This compound is an antimetabolite fluoropyrimidine analog of the pyrimidine nucleoside, with potential antineoplastic activity. Upon administration, this compound is readily taken up by tumor cells, where it is converted to its active form, FUDR-MP. This active form inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fosifloxuridine nafalbenamide is synthesized using ProTide technology, which involves the attachment of a phosphoramidate moiety to the monophosphate form of 5-fluoro-2’-deoxyuridine. This process enhances the lipophilicity of the compound, allowing it to accumulate in cancer cells by passive diffusion .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the ProTide technology platform. This method ensures the generation of high concentrations of the active metabolite, FUDR-MP, in patients’ cells .
Análisis De Reacciones Químicas
Types of Reactions: Fosifloxuridine nafalbenamide undergoes several types of chemical reactions, including:
Hydrolysis: The phosphoramidate moiety is removed in tumor cells, converting the compound to its active form, FUDR-MP.
Inhibition of Thymidylate Synthase: FUDR-MP binds to and inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs under physiological conditions within tumor cells.
Inhibition of Thymidylate Synthase: This reaction occurs in the presence of thymidylate synthase within the cells.
Major Products Formed:
Aplicaciones Científicas De Investigación
Fosifloxuridine nafalbenamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of phosphoramidate modifications on nucleoside analogs.
Biology: Investigated for its ability to inhibit thymidylate synthase and its effects on DNA synthesis.
Industry: Utilized in the development of novel anticancer agents based on ProTide technology.
Mecanismo De Acción
Fosifloxuridine nafalbenamide exerts its effects by inhibiting thymidylate synthase. Upon administration, the compound is taken up by tumor cells, where the phosphoramidate moiety is removed, converting it to its active form, FUDR-MP. FUDR-MP binds to and inhibits thymidylate synthase, leading to the depletion of thymidine triphosphate and thus inhibiting DNA synthesis . This mechanism results in the accumulation of higher intracellular concentrations of the active metabolite, enhancing its antineoplastic activity .
Comparación Con Compuestos Similares
Fluorouracil: An antimetabolite fluoropyrimidine analog used in cancer treatment.
5-fluoro-2’-deoxyuridine: The active metabolite of fluorouracil, which inhibits thymidylate synthase.
Propiedades
IUPAC Name |
benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOWRMNRHMERIO-ZVAHOJSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332837-31-6 | |
| Record name | Fosifloxuridine nafalbenamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosifloxuridine nafalbenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fosifloxuridine nafalbenamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


